4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .Molecular Structure Analysis
The molecular formula of a similar compound, 4-{[3-(1H-Imidazol-1-yl)propyl]amino}-4-oxobutanoic acid, is C10H15N3O3 . The molecular weight is 225.24 g/mol .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of compounds related to 1H-pyrazole-3-carboxylic acid, which is structurally similar to the specified compound. These studies involve the functionalization reactions and spectroscopic determination of the structures of synthesized compounds, offering insight into the chemical properties and potential applications of related pyrazole derivatives (Yıldırım, Kandemirli, & Demir, 2005).
Library of Fused Pyridine Carboxylic Acids
- Another relevant study focused on the generation of a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines. This research highlights the potential for these compounds to undergo various combinatorial transformations, which may be applicable in the development of new chemical entities or therapeutic agents (Volochnyuk et al., 2010).
Organic Synthesis Applications
- The compound's family, specifically imidazo[1,5-a]pyridine carbenes, has been used in organic synthesis. This includes the development of methods for the synthesis of fully substituted furans, demonstrating the compound's utility in creating complex organic molecules (Pan et al., 2010).
Chemical Stability and Sensing Applications
- Research on 4d-4f heterometal-organic compounds related to imidazo[1,5-a]pyridine derivatives has shown that these compounds possess excellent chemical stability and potential as luminescent sensor materials for multi-responsive cations and organic amines. This indicates possible applications in chemical sensing and detection technologies (Ding et al., 2017).
Mechanism of Action
The mechanism of action of imidazole derivatives is diverse and depends on the specific derivative. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Future Directions
The future directions of research on imidazole derivatives could involve the development of new drugs that overcome the antimicrobial resistance problems . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs .
Properties
IUPAC Name |
4-(3-imidazol-1-ylpropylamino)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-19-13-10(8-18-19)12(11(7-17-13)14(21)22)16-3-2-5-20-6-4-15-9-20/h4,6-9H,2-3,5H2,1H3,(H,16,17)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELZZNZBXAUJTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C(=C2C=N1)NCCCN3C=CN=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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